Cas no 1708199-43-2 (1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid)
1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid
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- Inchi: 1S/C12H12N4O2/c1-3-16-8-10(11(14-16)12(17)18)5-4-9-6-13-15(2)7-9/h6-8H,3H2,1-2H3,(H,17,18)
- InChI Key: GZOBMNSKOUDRJK-UHFFFAOYSA-N
- SMILES: N1(CC)C=C(C#CC2=CN(C)N=C2)C(C(O)=O)=N1
1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509773-1g |
1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylicacid |
1708199-43-2 | 97% | 1g |
$1250 | 2022-06-12 |
1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid
Introduction to 1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1708199-43-2)
1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid, identified by its CAS number 1708199-43-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole family, a heterocyclic structure known for its broad biological activity and utility in drug development. The unique arrangement of functional groups in its molecular framework, including ethyl, methyl, and ethynyl substituents, as well as the carboxylic acid moiety, positions it as a promising candidate for further exploration in synthetic chemistry and therapeutic applications.
The molecular structure of 1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid exhibits a high degree of complexity, which contributes to its potential versatility in chemical reactions and biological interactions. The presence of an ethynyl group at the 4-position of the pyrazole ring introduces a site for further functionalization, enabling the synthesis of derivatives with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where precise structural modifications can significantly impact pharmacological activity.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies suggest that the pyrazole core of 1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid can engage with various enzymes and receptors, making it a potential scaffold for developing novel therapeutic agents. The ethyl and methyl substituents may modulate binding affinity and selectivity, while the carboxylic acid group offers opportunities for further derivatization into esters or amides, enhancing solubility and bioavailability.
In the realm of drug discovery, the synthesis of 1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid has been optimized using state-of-the-art methodologies. Transition metal-catalyzed coupling reactions, such as palladium-mediated cross-coupling, have been employed to construct the pyrazole ring system efficiently. These techniques not only improve yield but also allow for precise control over regioselectivity, which is crucial for generating compounds with desired biological profiles.
The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its utility in materials science, particularly in the development of organic electronic materials. The conjugated system inherent in its structure may contribute to its semiconducting properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or photovoltaic cells. This interdisciplinary approach highlights the versatility of 1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid and underscores its importance in both academic and industrial research.
Current studies are also investigating the pharmacokinetic properties of this compound to assess its suitability for clinical development. Metabolic stability, distribution, excretion, and toxicity (MEET) studies are being conducted to evaluate how the body processes 1-Ethyl-4-(1-methyl-1H-pyrazol-4-ylethynyl)-1H-pyrazole-3-carboxylic acid and how it interacts with metabolic pathways. These assessments are critical for determining whether the compound can be safely administered at therapeutic doses without undergoing undesirable transformations that might reduce efficacy or increase side effects.
The role of computational tools in predicting the biological activity of 1-Ethyl-4-(1-methyl-1H-pyrazol-4-yethynyl)-1H-pyrazole-3-carboxylic acid cannot be overstated. Machine learning algorithms have been trained on large datasets of bioactive molecules to identify patterns that correlate with therapeutic efficacy. By leveraging these models, researchers can predict how modifications to the structure might affect biological outcomes, thereby accelerating the drug discovery process. This integration of computational methods with experimental validation represents a paradigm shift in pharmaceutical research.
The synthesis and characterization of CAS No. 1708199-43 have also contributed to advancements in green chemistry principles. Efforts to minimize waste and reduce hazardous reagent usage have led to more sustainable synthetic routes. For instance, solvent-free reactions and catalytic methods have been explored to reduce environmental impact while maintaining high yields. These practices align with global initiatives to promote sustainable chemical manufacturing.
Future directions for research on CAS No 1708199 43 2 include exploring its potential as an intermediate in multi-component reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from simple precursors under mild conditions, offering an efficient way to generate libraries of compounds for high-throughput screening. The pyrazole scaffold is particularly well-suited for MCRs due to its reactivity at multiple positions, making it an attractive building block for innovative synthetic strategies.
The growing interest in CAS No 1708199 43 2 underscores its significance as a versatile chemical entity with broad applications across multiple disciplines. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in both academic laboratories and industrial settings. The combination of its structural features, synthetic accessibility, and potential biological activity positions it as a valuable asset in the ongoing quest to develop novel therapeutic agents and advanced materials.
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